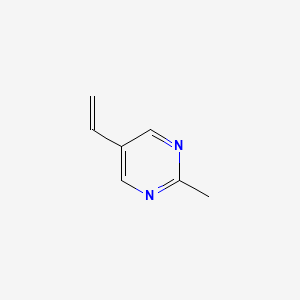

2-Methyl-5-vinylpyrimidine

CAS No.:

Cat. No.: VC13574269

Molecular Formula: C7H8N2

Molecular Weight: 120.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N2 |

|---|---|

| Molecular Weight | 120.15 g/mol |

| IUPAC Name | 5-ethenyl-2-methylpyrimidine |

| Standard InChI | InChI=1S/C7H8N2/c1-3-7-4-8-6(2)9-5-7/h3-5H,1H2,2H3 |

| Standard InChI Key | CAXDVRWCYBTEPM-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(C=N1)C=C |

| Canonical SMILES | CC1=NC=C(C=N1)C=C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Methyl-5-vinylpyridine (CHN) belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. The IUPAC name, 2-methyl-5-vinylpyridine, reflects the methyl group at position 2 and the vinyl group (-CHCH) at position 5 . Its molecular weight is 119.16 g/mol, with an exact mass of 119.073502 .

Table 1: Key Identifiers of 2-Methyl-5-vinylpyridine

| Property | Value | Source Reference |

|---|---|---|

| CAS Number | 140-76-1 | |

| Molecular Formula | CHN | |

| InChI Key | VJOWMORERYNYON-UHFFFAOYSA-N | |

| SMILES Notation | C1(C)=NC=C(C=C)C=C1 |

Crystallographic and Electronic Features

The compound’s planar structure facilitates aromaticity, with electron density delocalized across the ring. The vinyl group introduces steric effects and influences reactivity, particularly in polymerization reactions .

Physical and Chemical Properties

Thermodynamic Parameters

2-Methyl-5-vinylpyridine is a clear to slightly opalescent liquid under standard conditions. Reported boiling points vary between 175.5°C and 212.46°C , likely due to differences in measurement protocols. Its density is 1.0±0.1 g/cm³, and it has a refractive index of 1.533 . The compound’s vapor pressure is 1.5±0.3 mmHg at 25°C, indicating moderate volatility .

Table 2: Physicochemical Properties

| Property | Value | Source Reference |

|---|---|---|

| Melting Point | -12°C (lit.) / 180°C (dec.)* | |

| Boiling Point | 175.5°C (760 mmHg) | |

| Density | 1.0±0.1 g/cm³ | |

| Flash Point | 56.6±10.9°C | |

| LogP (Partition) | 1.92 |

*Discrepancy noted: cites -12°C, while reports 180°C (decomposition).

Reactivity and Stability

The vinyl group enables polymerization under heat or light, necessitating storage at refrigerated temperatures (2–8°C) under inert gases like nitrogen . It is incompatible with strong oxidizing agents due to exothermic reaction risks .

Synthesis and Industrial Production

Vapor-Phase Dehydrogenation

The primary synthesis route involves dehydrogenating 2-methyl-5-ethylpyridine at 500–800°C in the presence of metal oxide catalysts (e.g., oxides of Groups IV–VI elements) . A continuous process using a stainless steel reactor packed with silica granules coated with catalysts like manganese or iron oxides achieves yields >90% .

Reaction Scheme:

Process Optimization

Key parameters include:

-

Temperature: 700°C optimal for balancing reaction rate and byproduct formation .

-

Catalyst Composition: Mixed oxides (e.g., TiO-VO) enhance selectivity .

-

Carrier Gas: Nitrogen or carbon dioxide minimizes side reactions .

Industrial and Research Applications

Polymer Chemistry

The compound’s vinyl group enables radical polymerization, forming copolymers used in:

-

Ion-Exchange Resins: For water treatment and chemical separations .

-

Adhesives: Thermally stable binders in automotive coatings .

Specialty Chemicals

Spectroscopic Characterization

1H^1H1H-NMR Analysis

In CS/TMS, key shifts include:

Table 3: -NMR Data

| Proton Environment | δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Pyridine Hα | 8.38 | d | J = 2.37 |

| Vinyl CH | 5.64 | dd | J = 10.9, 17.2 |

| Methyl CH | 2.43 | s | - |

13C^{13}C13C-NMR and IR

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume